6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide
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Overview
Description
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its pyrimido-benzothiazine core, which is a fused ring system combining pyrimidine and benzothiazine moieties. The presence of diamine groups and the specific substitutions at various positions contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves multiple steps, typically starting with the preparation of the pyrimido-benzothiazine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Amination: Introduction of amine groups can be achieved through amination reactions, often using amine precursors and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide can be compared with other similar compounds, such as:
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, N(sup 9)-hexyl-7,8-dihydro-N(sup 4),7,7-tetramethyl-, monohydrobromide: This compound has a similar core structure but different substitutions, leading to distinct chemical and biological properties.
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, N(sup 9)-methyl-7,8-dihydro-N(sup 4),7,7-tetramethyl-, monohydrobromide: Another similar compound with variations in the substitution pattern, affecting its reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
Properties
CAS No. |
103291-34-5 |
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Molecular Formula |
C18H28BrN5S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-N,7,7-trimethyl-4-N-pentyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C18H27N5S.BrH/c1-5-6-7-8-23(4)16-14-17(21-11-20-16)24-15-12(19)9-18(2,3)10-13(15)22-14;/h11H,5-10,19H2,1-4H3;1H |
InChI Key |
GAKMGGUWPRUNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)C1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br |
Origin of Product |
United States |
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